molecular formula C16H18N2O3S2 B2946071 2-(4-((4-Methoxyphenyl)thio)butanamido)thiophene-3-carboxamide CAS No. 941966-63-8

2-(4-((4-Methoxyphenyl)thio)butanamido)thiophene-3-carboxamide

Katalognummer: B2946071
CAS-Nummer: 941966-63-8
Molekulargewicht: 350.45
InChI-Schlüssel: HWTILWRLXCPDQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-((4-Methoxyphenyl)thio)butanamido)thiophene-3-carboxamide is a synthetic thiophene-carboxamide derivative intended for research and development purposes. Thiophene-carboxamides are a class of compounds investigated for their potential in various therapeutic areas. Preliminary research on analogous structures suggests potential bioactivity, but the specific mechanism of action and molecular targets for this compound are not yet fully characterized and require further investigation. Researchers are exploring its potential applications based on the known properties of similar compounds, which have been studied as inhibitors for enzymes like sphingomyelin synthase (SMS) and Protein Tyrosine Phosphatase 1B (PTP1B) , or as modulators of neuronal receptors . This product is provided for laboratory research use and is not intended for diagnostic or therapeutic applications. For Research Use Only. Not for human or veterinary use.

Eigenschaften

IUPAC Name

2-[4-(4-methoxyphenyl)sulfanylbutanoylamino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-21-11-4-6-12(7-5-11)22-9-2-3-14(19)18-16-13(15(17)20)8-10-23-16/h4-8,10H,2-3,9H2,1H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTILWRLXCPDQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCCC(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

2-(4-((4-Methoxyphenyl)thio)butanamido)thiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H18N2O2S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This indicates the presence of a thiophene ring, a carboxamide group, and a methoxyphenyl thioether moiety, which may contribute to its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and pharmacokinetics.
  • Cell Cycle Regulation : Studies suggest that it may induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
  • Apoptosis Induction : Evidence points towards its role in promoting apoptosis in tumor cells through the activation of caspases and modulation of apoptotic pathways.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., A549 lung cancer cells) demonstrated significant cytotoxic effects at micromolar concentrations. The compound induced apoptosis and inhibited cell viability in a dose-dependent manner .
  • Mechanistic Insights : The activation of signaling pathways such as ERK1/2 and JNK was noted, which are critical in regulating cell survival and apoptosis .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored:

  • Cytokine Modulation : Research indicates that it may downregulate pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases .

Case Studies

A series of case studies further elucidate the biological activity of this compound:

  • Study on Lung Cancer : A study involving A549 cells treated with varying concentrations of the compound revealed a 50% reduction in cell viability at 25 µM after 48 hours, with significant activation of caspases indicating apoptosis .
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers compared to controls, suggesting its therapeutic potential in inflammatory conditions .

Data Summary

The following table summarizes key findings from various studies on the biological activity of the compound:

Study FocusCell Line/ModelConcentration (µM)Effect Observed
Anticancer ActivityA5492550% reduction in cell viability
Apoptosis InductionA54910-50Activation of caspases
Anti-inflammatoryIn vivo model-Decreased inflammatory markers

Vergleich Mit ähnlichen Verbindungen

Structural Features and Molecular Properties

The compound shares a thiophene-3-carboxamide backbone with several analogs, but its substituents distinguish it from others. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name / ID Key Substituents Molecular Formula Molecular Weight Synthesis Yield
2-(4-((4-Methoxyphenyl)thio)butanamido)thiophene-3-carboxamide (Target Compound) 4-(4-Methoxyphenylthio)butanamido at C2; carboxamide at C3 C₁₆H₁₉N₂O₃S₂* ~381.5 (calc.) N/A
5-Acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide Acetyl at C5; 4-chlorophenyl and phenylamino at C2; amino at C4 C₂₀H₁₇ClN₄O₂S 424.9 65-70%†
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-...thiophene-3-carboxylate Ethyl ester at C3; tetrahydrobenzo ring; 4-hydroxyphenyl C₁₇H₂₀NO₅S 390.1 22%
Ortho-Amino Thiophene Carboxamide Derivatives Cyano at C5; methoxyphenyl and aryl amino groups C₂₁H₁₇ClN₄O₃S 440.9 ~50-60%‡
2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-...thiophene-3-carboxamide Sulfonyl (SO₂) at acetamido; cyclopenta-fused thiophene C₁₇H₁₈N₂O₅S₂ 394.5 N/A

*Inferred from structural similarity; †Yield estimated from cyclization in dioxane ; ‡Yield inferred from general procedures in .

Key Observations :

  • Substituent Flexibility : The target compound’s 4-methoxyphenylthio group introduces a sulfur-linked aromatic moiety, differentiating it from sulfonyl (e.g., ) or ester-based (e.g., ) analogs.
  • Chain Length : The butanamido linker (4-carbon chain) provides greater conformational flexibility compared to acetamido (2-carbon) derivatives (e.g., ).

Q & A

Q. What are the recommended synthetic routes for synthesizing 2-(4-((4-Methoxyphenyl)thio)butanamido)thiophene-3-carboxamide?

A common approach involves coupling thiophene-3-carboxamide precursors with functionalized side chains. For example:

  • Step 1 : React ethyl 2-amino-thiophene-3-carboxylate derivatives with activated acylating agents (e.g., 4-((4-methoxyphenyl)thio)butanoic acid chloride) under anhydrous conditions (dry CH₂Cl₂) to form the amide bond .
  • Step 2 : Purify intermediates via reverse-phase HPLC using gradients of MeCN:H₂O (30%→100%) to achieve >95% purity .
  • Key considerations : Monitor reaction progress via TLC and confirm final structure using ¹H/¹³C NMR and HRMS .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Assign chemical shifts to confirm the presence of the methoxyphenylthio group (δ ~3.8 ppm for OCH₃) and amide protons (δ ~8.5–10 ppm) .
  • IR Spectroscopy : Identify C=O stretches (~1650–1700 cm⁻¹) for the carboxamide and thioether groups .
  • LC-MS/HRMS : Validate molecular weight (e.g., [M+H]⁺ peaks) and purity (>97%) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for thiophene-3-carboxamide derivatives?

  • Solvent selection : Use anhydrous CH₂Cl₂ or DMF to minimize side reactions .
  • Catalysis : Employ coupling agents like HATU or DCC to enhance amide bond formation efficiency .
  • Temperature control : Maintain reactions at 0–5°C during acylation to prevent decomposition .
  • Yield improvement : Post-reaction purification via recrystallization (methanol/water) or column chromatography improves yields to >75% .

Q. How should discrepancies in reported biological activity data be addressed?

Contradictions in antimicrobial or anti-inflammatory activity may arise from:

  • Structural variations : Minor substituent changes (e.g., methoxy vs. methyl groups) significantly alter bioactivity .
  • Assay conditions : Standardize MIC testing using CLSI guidelines to ensure reproducibility .
  • Data validation : Cross-reference results with structurally analogous compounds (e.g., 2-amino-3-acyl-tetrahydrobenzothiophene derivatives) to identify trends .

Q. What computational methods predict the environmental fate of this compound?

  • QSAR models : Estimate biodegradability and toxicity using descriptors like logP (predicted ~4.0) and topological polar surface area (~90 Ų) .
  • Environmental partitioning : Use EPI Suite to assess persistence in water (t₁/₂ >60 days) and bioaccumulation potential (BCF <500) .
  • Ecotoxicology : Apply ECOSAR to predict acute toxicity to aquatic organisms (e.g., LC₅₀ for fish ~10 mg/L) .

Q. How to design assays for evaluating antimicrobial mechanisms of action?

  • Target identification : Perform molecular docking studies with bacterial enzymes (e.g., dihydrofolate reductase) to predict binding affinity .
  • Time-kill assays : Monitor bactericidal kinetics at 2× MIC over 24 hours to distinguish static vs. cidal effects .
  • Resistance profiling : Serial passage experiments under sub-MIC conditions to assess resistance development .

Methodological and Analytical Considerations

Q. What steps ensure reproducibility in synthesis?

  • Stoichiometric precision : Use a 1.2:1 molar ratio of acylating agent to thiophene precursor to avoid excess reagent .
  • Purification protocols : Standardize HPLC gradients (e.g., 30%→100% MeCN over 20 minutes) and crystallization solvents .
  • Batch documentation : Record reaction parameters (pH, temperature, stirring rate) for cross-validation .

Q. What are best practices for stability studies under varying conditions?

  • Storage : Store at –20°C in amber vials under argon to prevent oxidation of the thioether group .
  • Degradation analysis : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • pH stability : Assess solubility and degradation in buffers (pH 3–9) to identify optimal formulation conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.